MBDB(盐酸盐)

描述

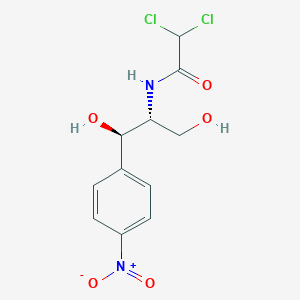

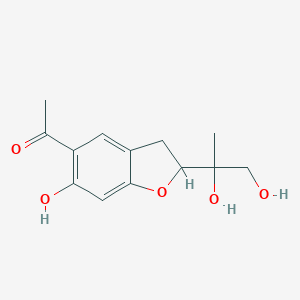

MBDB (hydrochloride) is a compound with the molecular formula C12H18ClNO2 . It is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for a methyl group at the alpha carbon . Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake .

Molecular Structure Analysis

MBDB differs from MDMA by having an ethyl group instead of a methyl group attached to the alpha carbon; all other parts are identical . It has IC50 values of 784 nM against 5-HT, 7825 nM against dopamine, and 1233 nM against norepinephrine .

Physical And Chemical Properties Analysis

MBDB (hydrochloride) has a molecular weight of 243.73 g/mol . It is a crystalline solid with solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) .

科学研究应用

鉴别刺激特性: MBDB 与 MDMA 共享鉴别刺激特性,不同于兴奋剂和致幻剂。这表明 MBDB 的作用可能不同于典型的兴奋剂和致幻剂,重点是血清素能而不是多巴胺能机制 (Oberlender & Nichols,2004 年)。

排泄和代谢: 尿液、唾液和汗液等生物标本中 MBDB 及其代谢物 BDB 的排泄已得到研究。这项研究对于了解 MBDB 的药代动力学至关重要 (Kintz,1997 年)。

非破坏性鉴定: 利用瞬态吸收光谱技术对包括 MBDB 在内的非法药物进行鉴定的研究,突出了该方法在非破坏性药物检测中的潜力,尤其是在液体溶液中 (Sato 等人,2008 年)。

对单胺神经传递的影响: 已探讨 MBDB 对大鼠脑中单胺神经传递的影响。这包括其对多巴胺、血清素和去甲肾上腺素等神经递质的再摄取和释放的影响 (Nagai 等人,2007 年)。

酶代谢研究: 研究已确定负责 MBDB 立体选择性代谢的细胞色素 P450 同工酶。这些信息对于了解 MBDB 在体内的代谢途径很有价值 (Meyer 等人,2009 年)。

肝细胞毒性研究: 对分离的大鼠肝细胞中 MBDB 的细胞毒性作用的研究揭示了潜在的肝毒性和这种毒性的潜在机制,包括线粒体衰竭和 DNA 损坏 (Nakagawa 等人,2008 年)。

作用机制

Target of Action

MBDB (hydrochloride), also known as N-Methyl-1,3-Benzodioxolylbutanamine, is an entactogen of the phenethylamine chemical class . It is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for a methyl group at the alpha carbon . The primary targets of MBDB are similar to those of MDMA, which include the monoamine transporters .

Mode of Action

MBDB interacts with its targets by inhibiting monoamine uptake . This inhibition increases the presence of neurotransmitters in the extraneuronal space, prolonging their action .

Biochemical Pathways

MBDB affects the biochemical pathways related to the neurotransmitters serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, MBDB increases their presence in the synaptic cleft, enhancing their effects. The downstream effects of this action include increased alertness, mood elevation, and a heightened sense of empathy .

Pharmacokinetics

It is known that the compound has good oral bioavailability and a high distribution volume . Both hepatic and renal clearance contribute to its elimination from the body . Hepatic metabolism is extensive, but a significant percentage of the drug always remains unaltered .

Result of Action

The molecular and cellular effects of MBDB’s action are similar to those of MDMA. These effects include increased alertness, wakefulness, energy, and self-confidence, along with decreased fatigue and appetite . MBDB also promotes affiliative social behavior, has acute anxiolytic effects, and can lead to profound states of introspection and personal reflection .

Action Environment

The action, efficacy, and stability of MBDB (hydrochloride) can be influenced by various environmental factors. These factors can include the user’s physiological state, the presence of other substances, and the method of administration . .

安全和危害

未来方向

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXIXAVEJVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561483 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MBDB (hydrochloride) | |

CAS RN |

128767-12-4 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-J hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MEB99FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes MBDB's behavioral effects unique compared to other drugs like hallucinogens or stimulants?

A1: Research suggests that MBDB, along with similar compounds like MDMA, might not fit neatly into the traditional categories of hallucinogens or stimulants. In rat studies, animals trained to recognize the effects of MBDB did not respond to classic hallucinogens like LSD or mescaline, nor to typical stimulants like amphetamine. [] This unique response pattern suggests a distinct pharmacological profile, leading researchers to propose the term "entactogens" to describe this drug class. []

Q2: How does the structure of MBDB relate to its activity, and are there any analogs with similar effects?

A2: The study highlights the importance of the 3,4-methylenedioxyphenyl group and the (+)-stereoisomer configuration for MBDB's activity. Interestingly, compounds like 5,6-methylenedioxy-2-aminoindan and its N-methyl derivative, which share structural similarities with MDMA but lack neurotoxic potential, were also found to substitute for MBDB in the discrimination test. [] This finding suggests that the entactogenic effects can be separated from the neurotoxic properties, opening avenues for exploring safer analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)